(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline
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Overview
Description
(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline is a complex organic compound characterized by its unique thiazolo[3,2-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a thiazolo[3,2-a]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline
- N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline
- 4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-4-ylidene)aniline
Uniqueness
(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline is unique due to the specific positioning of the methoxy and methyl groups, which influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |
InChI |
InChI=1S/C14H13N3OS/c1-10-9-13(17-7-8-19-14(17)15-10)16-11-3-5-12(18-2)6-4-11/h3-9H,1-2H3 |
InChI Key |
TUGDYECWNPFHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=C(C=C2)OC)N3C=CSC3=N1 |
Origin of Product |
United States |
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